(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol
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Overview
Description
(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol, commonly known as menthol, is an organic compound with the molecular formula C10H20O. It is a cyclic terpene alcohol that is widely recognized for its characteristic minty aroma and cooling sensation. Menthol is found naturally in mint oils, particularly peppermint and cornmint, and can also be synthesized industrially.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. This process yields a mixture of menthol isomers, which can be separated by fractional distillation .
Another method involves the cyclization of citronellal to isopulegol, followed by hydrogenation to produce menthol. This method is often used in industrial settings due to its efficiency and cost-effectiveness .
Industrial Production Methods
Industrial production of menthol typically involves the extraction of natural menthol from mint oils through processes such as freezing and crystallization. Synthetic menthol is produced on a large scale using the methods mentioned above, with the hydrogenation of thymol being particularly prevalent .
Chemical Reactions Analysis
Types of Reactions
Menthol undergoes various chemical reactions, including:
Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid.
Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride.
Substitution: Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products
Oxidation: Menthone.
Reduction: Menthol.
Substitution: Menthyl acetate.
Scientific Research Applications
Menthol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on cold-sensitive TRPM8 receptors in sensory neurons.
Medicine: Utilized for its analgesic, antipruritic, and cooling properties in topical formulations.
Industry: Employed as a flavoring agent in food and beverages, and as a fragrance in cosmetics and personal care products
Mechanism of Action
Menthol exerts its effects primarily through the activation of the TRPM8 receptor, a cold-sensitive ion channel found in sensory neurons. This activation leads to a cooling sensation and can also produce analgesic effects by desensitizing pain receptors. Additionally, menthol has local anesthetic properties, which contribute to its use in relieving minor throat irritations .
Comparison with Similar Compounds
Menthol is part of a group of compounds known as menthane monoterpenoids. Similar compounds include:
Neomenthol: Differing in the configuration of its chiral centers.
Isomenthol: Another stereoisomer with distinct sensory properties.
Neoisomenthol: Yet another stereoisomer with unique characteristics.
Menthol is unique among these compounds due to its widespread natural occurrence and its pronounced cooling effect, which is more intense than that of its isomers .
Properties
CAS No. |
98102-89-7 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
93 |
Origin of Product |
United States |
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